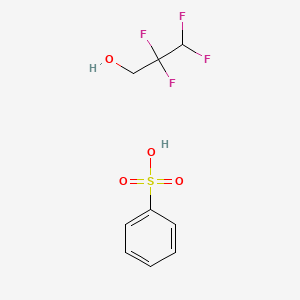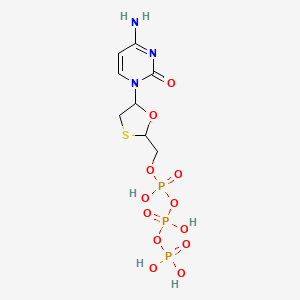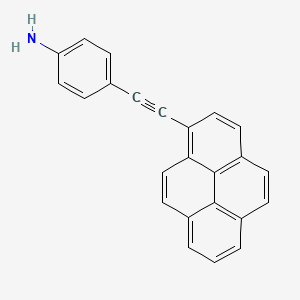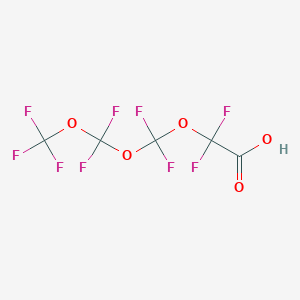![molecular formula C41H49N4O10P B12090961 [1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl] acetate](/img/structure/B12090961.png)
[1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “[1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl] acetate” is a complex molecule with a long and intricate structure. It falls within the category of organic compounds and exhibits interesting properties due to its unique arrangement of functional groups.
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves several steps, each carefully orchestrated to achieve the desired structure
Starting Materials: The synthesis begins with suitable starting materials, which may include various aromatic compounds, phosphorus-containing reagents, and other building blocks.
Functionalization: The aromatic rings are functionalized through reactions such as Friedel-Crafts acylation, alkylation, or arylation.
Oxidation and Cyclization: The oxolan ring formation and subsequent cyclization steps are crucial for constructing the core structure.
Acetylation: Finally, the compound is acetylated to yield the acetate form.
Industrial Production Methods: Industrial-scale production of this compound would require optimization of the synthetic route, scalability, and cost-effectiveness. Pilot studies and process development would be necessary to establish a viable production method.
Análisis De Reacciones Químicas
Reactivity: The compound likely undergoes various chemical reactions, including:
Oxidation: Oxidative processes may modify the aromatic rings or the phosphanyl group.
Reduction: Reduction reactions could alter functional groups or reduce the oxolan ring.
Substitution: Substitution reactions may occur at different positions on the aromatic rings.
Common Reagents and Conditions: Specific reagents and conditions would depend on the reaction type. For example:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under suitable conditions.
Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon, Pt/C).
Substitution: Various nucleophiles (e.g., amines, alkoxides) in appropriate solvents.
Major Products: The major products would vary based on the specific reaction and regioselectivity. Isolation and characterization of intermediates would be crucial to understanding the reaction pathways.
Aplicaciones Científicas De Investigación
This compound’s applications span multiple fields:
Chemistry: It could serve as a building block for designing novel materials or ligands.
Biology: Researchers might explore its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Medicine: Investigations into its potential as a drug candidate or therapeutic agent.
Industry: Its unique structure may find applications in specialty chemicals or materials.
Mecanismo De Acción
The compound’s mechanism of action would depend on its specific targets. It could interact with enzymes, receptors, or cellular pathways. Further studies, including molecular docking and in vitro assays, would elucidate its mode of action.
Comparación Con Compuestos Similares
Remember that this compound’s detailed characterization and research are essential for a comprehensive understanding of its properties and applications.
: Literature references and experimental data are not available for this specific compound
Propiedades
Fórmula molecular |
C41H49N4O10P |
|---|---|
Peso molecular |
788.8 g/mol |
Nombre IUPAC |
[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl] acetate |
InChI |
InChI=1S/C41H49N4O10P/c1-27(2)45(28(3)4)56(52-23-11-22-42)55-35-24-38(44-25-36(53-29(5)46)39(47)43-40(44)48)54-37(35)26-51-41(30-12-9-8-10-13-30,31-14-18-33(49-6)19-15-31)32-16-20-34(50-7)21-17-32/h8-10,12-21,25,27-28,35,37-38H,11,23-24,26H2,1-7H3,(H,43,47,48) |
Clave InChI |
MFRYHMJDXCDAMM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3-Benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine](/img/structure/B12090920.png)
![1-Benzopyrylium, 5-[[6-O-(2-carboxyacetyl)-beta-D-glucopyranosyl]oxy]-3-[[2-O-beta-D-glucopyranosyl-6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)-](/img/structure/B12090944.png)


![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12090948.png)




![4-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B12090977.png)

![3-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]propanoic acid](/img/structure/B12090991.png)
